3-Hydroxy-2-(nicotinamido)propanoic acid
Description
3-Hydroxy-2-(nicotinamido)propanoic acid (HNPA) is a structurally unique compound derived from L-serine, featuring a nicotinamide (pyridine-3-carboxamide) moiety linked to a hydroxypropanoic acid backbone . Its synthesis involves the modification of L-serine, followed by incorporation into mesoporous silica frameworks such as MCM-41. When complexed with terbium ions (Tb³⁺), HNPA forms luminescent materials (e.g., Tb-L-MCM-41), which exhibit characteristic Tb³⁺ emission and altered mesoporous properties, including reduced surface area and pore volume . These properties make HNPA valuable in materials science, particularly for designing light-emitting devices or sensors.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-hydroxy-2-(pyridine-3-carbonylamino)propanoic acid |
InChI |
InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-2-1-3-10-4-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15) |
InChI Key |
HJBUTDLCDXXOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 3-Hydroxy-2-(nicotinamido)propanoic acid are not readily available in the literature.
- Industrial production methods remain scarce, and further research is needed to establish efficient and scalable synthesis routes.
Chemical Reactions Analysis
- The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are yet to be fully documented.
- Detailed studies on the major products formed from these reactions are also lacking.
Scientific Research Applications
Chemistry: Investigating its reactivity and potential as a building block for other compounds.
Biology: Exploring its interactions with biological molecules, such as enzymes or receptors.
Medicine: Assessing its pharmacological properties, bioavailability, and potential therapeutic applications.
Industry: Evaluating its use in the synthesis of pharmaceuticals or other valuable chemicals.
Mechanism of Action
- The precise mechanism by which 3-Hydroxy-2-(nicotinamido)propanoic acid exerts its effects remains unknown.
- Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
HNPA vs. In contrast, HNPA’s pyridine ring enables metal coordination, critical for luminescence .
Fluorinated Analogs: The trifluoroacetamido group in (2S)-3-Hydroxy-2-(trifluoroacetamido)propanoic acid introduces electron-withdrawing effects, improving stability in medicinal chemistry applications .
Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., trimethoxyphenyl in ) exhibit higher lipophilicity, favoring membrane permeability in bioactive contexts. HNPA’s pyridine ring balances hydrophilicity and coordination capacity.
HNPA in Materials Science
HNPA’s integration into mesoporous silica (Tb-L-MCM-41) results in a 15–20% reduction in pore volume and surface area due to Tb³⁺ complexation within the framework . The material emits green light (λ = 545 nm) under UV excitation, characteristic of Tb³⁺ transitions.
Pharmaceutical Derivatives
- (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid: Used as a tosyl-protected serine derivative in peptide synthesis .
- 3-Hydroxy-2-(methylamino)propanoic acid: Acts as a β-methylserine analog, studied for its role in amino acid transport mechanisms .
Fluorinated and Methoxylated Analogs
- (2S)-3-Hydroxy-2-(trifluoroacetamido)propanoic acid: Employed in proteomics due to its resistance to enzymatic degradation .
Biological Activity
HDAC Inhibition
3-Hydroxy-2-(nicotinamido)propanoic acid and its derivatives have shown potential as histone deacetylase inhibitors (HDACIs) . A series of 24 compounds based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and evaluated for their antiproliferative and apoptotic activity.
Key Findings:
- 12 out of 24 compounds showed inhibitory actions on HCT-116 colon cancer cells
- IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL
- Compounds 7a and 7g exhibited the highest inhibitory activity (IC50 = 0.12 mg/mL)
- Compound 7d showed the lowest inhibitory activity (IC50 = 0.81 mg/mL)
NNMT Inhibition
While not directly related to this compound, research on nicotinamide-N-methyltransferase (NNMT) inhibitors provides insights into the potential biological activity of structurally similar compounds .
Inhibitor Potency:
- Compound 1: IC50(hNNMT) = 0.26 μM
- Compound 2: IC50(hNNMT) = 1.6 μM
- Compound 3: IC50(hNNMT) = 0.18 μM
Antiproliferative Activity
The study on HDAC inhibitors revealed that this compound derivatives exhibit selective antiproliferative effects on cancer cells .
Observations:
- Compounds showed specific inhibitory action on cancerous cells (HCT-116) but not on normal, non-cancerous cells (HEK-293)
- DAPI staining revealed loss of nuclear integrity in treated cancer cells
Signaling Pathway Interaction
The compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathways .
Notable Results:
- Compounds 7a and 7g showed the highest selectivity for TRAP1, explaining their superior activity
Structure-Activity Relationship
The biological activity of this compound and its derivatives is influenced by structural modifications:
- Substitution patterns on the aromatic ring affect activity
- The presence of specific functional groups (e.g., hydroxyl, nicotinamido) contributes to the compound's biological properties
- Modifications to the carbon chain length and branching can alter potency and selectivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
